molecular formula C12H9NO2 B1584455 3-Cyano-6,7-dimethylchromone CAS No. 94978-86-6

3-Cyano-6,7-dimethylchromone

Cat. No. B1584455
CAS RN: 94978-86-6
M. Wt: 199.2 g/mol
InChI Key: YBBAUISOAUXLKI-UHFFFAOYSA-N
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Description

3-Cyano-6,7-dimethylchromone, also known as 6,7-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile, is a chemical compound with the empirical formula C12H9NO2 . It has a molecular weight of 199.21 and appears as a pale yellow to yellow-beige crystalline powder .


Molecular Structure Analysis

The molecular structure of 3-Cyano-6,7-dimethylchromone is represented by the SMILES string Cc1cc2OC=C(C#N)C(=O)c2cc1C . This indicates the presence of a cyano group (C#N), two methyl groups (CH3), and a chromone backbone in the molecule.


Physical And Chemical Properties Analysis

3-Cyano-6,7-dimethylchromone has a melting point of 206-209°C . It is a pale yellow to yellow-beige crystalline powder .

Safety And Hazards

The safety data sheet for 3-Cyano-6,7-dimethylchromone indicates that it causes skin and eye irritation and may cause respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

6,7-dimethyl-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBAUISOAUXLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352907
Record name 3-Cyano-6,7-dimethylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6,7-dimethylchromone

CAS RN

94978-86-6
Record name 3-Cyano-6,7-dimethylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-6,7-dimethylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-6,7-dimethylchromone
Reactant of Route 2
3-Cyano-6,7-dimethylchromone
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3-Cyano-6,7-dimethylchromone
Reactant of Route 4
3-Cyano-6,7-dimethylchromone
Reactant of Route 5
3-Cyano-6,7-dimethylchromone
Reactant of Route 6
3-Cyano-6,7-dimethylchromone

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